REACTION_CXSMILES
|
[H-].[Na+].C1C(C[CH2:10][OH:11])=CC=C(Br)C=1.IC.[CH3:15][O:16][CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22](Br)=[CH:21][CH:20]=1.[Mg].II.C1C[O:32]CC1>O>[CH3:15][O:16][CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22]([C:10]([OH:11])=[O:32])=[CH:21][CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CCO)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
COCCC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3-necked 50 mL flask fitted with two septa
|
Type
|
ADDITION
|
Details
|
dispersed in mineral oil
|
Type
|
CUSTOM
|
Details
|
The oil was removed
|
Type
|
WASH
|
Details
|
by washing
|
Type
|
CUSTOM
|
Details
|
decanting with hexanes (3×5 mL)
|
Type
|
ADDITION
|
Details
|
Next, 5 mL of THF was added
|
Type
|
TEMPERATURE
|
Details
|
the suspension was cooled with an ice bath
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to quench the excess NaH
|
Type
|
ADDITION
|
Details
|
The reaction was poured into 50 mL of H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×20 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined ether layers were back extracted with brine (1×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 2.08 g (97%) of a colorless oil
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under N2 for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
A balloon of C02 was opened over the reaction
|
Type
|
STIRRING
|
Details
|
After stirring for 1 h at ambient temperature
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×10 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined ether layers were back extracted with 2M NaOH (3×5 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined NaOH layers were extracted with diethyl ether (2×5 mL)
|
Type
|
ADDITION
|
Details
|
The basic layers were treated with 12M HCl until pH=1
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate (2×5 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined ethyl acetate layers were back extracted with brine (1×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 427 mg (50%) of 4-(2-methoxy)ethylbenzoic acid as a yellow solid
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COCCC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |